molecular formula C20H18FN3O3 B11361755 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11361755
M. Wt: 367.4 g/mol
InChI Key: MMKDJRSXZITIBN-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, a fluorophenyl group, and a methoxy-methylphenyl acetamide moiety, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the pyridazinone derivative with 2-methoxy-5-methylphenyl acetic acid or its derivatives, using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially forming hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated, carboxylated, or substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. Its fluorophenyl group is particularly useful in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates.

Medicine

The compound may have potential therapeutic applications, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents. Its ability to interact with specific molecular targets can be exploited to design drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridazinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, metabolic stability, and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C20H18FN3O3/c1-13-3-9-18(27-2)17(11-13)22-19(25)12-24-20(26)10-8-16(23-24)14-4-6-15(21)7-5-14/h3-11H,12H2,1-2H3,(H,22,25)

InChI Key

MMKDJRSXZITIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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